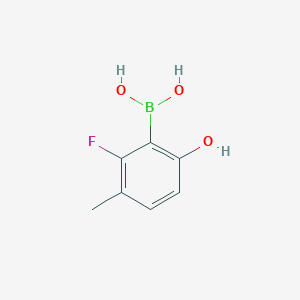

(2-Fluoro-6-hydroxy-3-methylphenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of boronic acids often involves the addition of organometallic reagents to boranes . Protodeboronation of alkyl boronic esters is not well developed, but a catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Applications De Recherche Scientifique

Boronic Acid-Diol Complexation : Boronic acids, including derivatives like (2-Fluoro-6-hydroxy-3-methylphenyl)boronic acid, are used in biomaterials for their ability to bind with biologically relevant diols such as saccharides and peptidoglycans. This binding capability is essential for developing dynamic covalent or responsive hydrogels in sensing, delivery, and materials chemistry (Brooks, Deng, & Sumerlin, 2018).

Synthesis and Structure : Amino-3-fluorophenyl boronic acid, a close relative of the specified compound, is synthesized for use in constructing glucose sensing materials that operate at physiological pH. These compounds are significant in pharmaceuticals and synthetic chemistry, including in Suzuki cross-coupling reactions (Das et al., 2003).

Sugar Recognition in Water : Boronic acid fluorophore complexes, including those similar to (2-Fluoro-6-hydroxy-3-methylphenyl)boronic acid, have been designed for selective sugar recognition in water. These complexes demonstrate significant shifts in fluorescence emission under neutral conditions upon sugar binding, making them useful in biological and chemical sensing applications (Tong et al., 2001).

Properties of Fluorine Substituents : The presence of fluorine substituents in phenylboronic compounds, such as (2-Fluoro-6-hydroxy-3-methylphenyl)boronic acid, affects their properties including acidity, hydrolytic stability, and spectroscopic properties. These characteristics are crucial in applications ranging from organic synthesis to biology and medicine (Gozdalik, Adamczyk-Woźniak, & Sporzyński, 2017).

Fluorescent Chemosensors for Sugar Detection : Polymerizable boronic acid monomers have been developed to create hydrogels capable of accurately determining saccharide concentrations. These cationic boronic acids interact with anionic fluorophores to form a two-component sugar-sensing system, demonstrating the potential of boronic acids in biochemical sensing (Bruen, Delaney, Diamond, & Florea, 2018).

Propriétés

IUPAC Name |

(2-fluoro-6-hydroxy-3-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO3/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3,10-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSBYPAUPNICLEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)C)O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

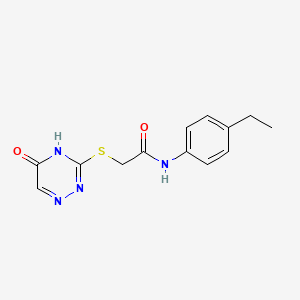

![2-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2927943.png)

![7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

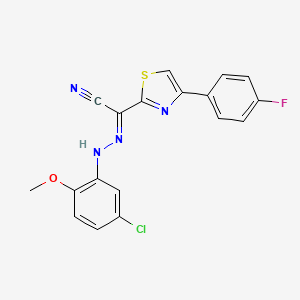

![N-(3-methoxybenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2927950.png)

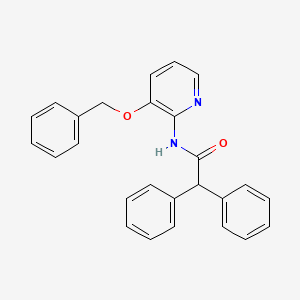

![1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B2927952.png)